molecular formula C7H9N3O3 B1404294 Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate CAS No. 1934243-45-4

Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate

Cat. No. B1404294
M. Wt: 183.16 g/mol
InChI Key: ISNSDYAWZYNNHY-UHFFFAOYSA-N
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Patent
US07618983B2

Procedure details

A portion of (S)-methyl 2-pyrrolidone-5-carboylate (3.00 g, 0.021 mol) was dissolved in DCM (105 mL) and treated with trimethyloxonium tetrafluoroborate (3.10 g, 0.021 mol). The mixture was stirred at room temperature for 24 h. The mixture was concentrated in vacuo. The oil was dissolved in DMF (100 mL). Methyl hydrazinocarboxylate (2.00 g, 0.022 mol) was added and the solution was heated to reflux using a Dean-Stark trap for 24 h. The mixture was cooled to room temperature and concentrated in vacuo. The residue was purified by column chromatography (silica gel, using a gradient of DCM:MeOH 95:5 to 90:10) to provide 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid methyl ester. 1H NMR (300 MHz, CDCl3) δ 4.68-4.72 (m, 1H), 3.82 (s, 3H), 2.75-2.99 (m, 4H); MS (ES+) 184.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C@H:5]([C:6]([O:8][CH3:9])=[O:7])[CH2:4][CH2:3][C:2]1=O.F[B-](F)(F)F.C[O+](C)C.[NH:20]([C:22](OC)=[O:23])[NH2:21]>C(Cl)Cl>[CH3:9][O:8][C:6]([CH:5]1[N:1]2[C:2](=[N:21][NH:20][C:22]2=[O:23])[CH2:3][CH2:4]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C(CC[C@H]1C(=O)OC)=O
Name
Quantity
105 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
N(N)C(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in DMF (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel

Outcomes

Product
Details
Reaction Time
24 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.